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Compound of Interest

Compound Name:
3-Chloro-6-

(methylsulfonyl)pyridazine

Cat. No.: B1581773 Get Quote

This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound

3-Chloro-6-(methylsulfonyl)pyridazine. Designed for researchers, scientists, and

professionals in drug development, this document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the

absence of publicly available experimental spectra, this guide synthesizes predicted data

based on established principles of spectroscopy and data from analogous structures, while

also providing robust, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic
Features
3-Chloro-6-(methylsulfonyl)pyridazine possesses a distinct molecular architecture that

informs its spectroscopic signature. The molecule consists of a pyridazine ring substituted with

a chloro group and a methylsulfonyl group. These functional groups induce specific electronic

effects that are critical for interpreting the spectral data.

Molecular Formula: C₅H₅ClN₂O₂S[1][2][3]

Molecular Weight: 192.62 g/mol [1]

Structure:

Caption: Molecular structure of 3-Chloro-6-(methylsulfonyl)pyridazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. For 3-Chloro-6-(methylsulfonyl)pyridazine, both ¹H and ¹³C NMR will provide

invaluable structural information.

Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to

the two protons on the pyridazine ring. These protons form an AX spin system, and their

chemical shifts are influenced by the electron-withdrawing effects of the chloro and

methylsulfonyl substituents.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H4 8.0 - 8.2 Doublet 9.0 - 9.5

H5 7.8 - 8.0 Doublet 9.0 - 9.5

CH₃ 3.3 - 3.5 Singlet N/A

Rationale: The protons on the pyridazine ring are expected to be downfield due to the

aromatic nature of the ring and the presence of two electronegative nitrogen atoms. The

methylsulfonyl group is strongly electron-withdrawing, which will further deshield the adjacent

protons. The methyl group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. Four

signals are expected for the pyridazine ring carbons and one for the methyl carbon.
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Carbon Predicted Chemical Shift (δ, ppm)

C3 150 - 155

C6 158 - 162

C4 125 - 130

C5 128 - 132

CH₃ 40 - 45

Rationale: The carbons attached to the electronegative chlorine (C3) and the sulfonyl group

(C6) are expected to be the most downfield. The other two pyridazine carbons (C4 and C5)

will appear at intermediate chemical shifts. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation

Data Acquisition (300-500 MHz Spectrometer)

Data Processing

Dissolve 5-10 mg of sample
in 0.6-0.7 mL of deuterated solvent

(e.g., CDCl₃, DMSO-d₆)

Transfer to a 5 mm NMR tube

Tune and shim the probe

Acquire ¹H NMR spectrum
(e.g., 16-32 scans)

Acquire ¹³C NMR spectrum
(e.g., 1024-4096 scans)

Apply Fourier Transform

Phase and baseline correct spectra

Reference spectra
(TMS or residual solvent peak)

Integrate ¹H signals and pick peaks

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group

Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H stretch 3050 - 3150 Medium

C=N, C=C stretch (pyridazine

ring)
1550 - 1650 Medium to Strong

S=O stretch (sulfonyl) 1300 - 1350 and 1140 - 1160 Strong

C-Cl stretch 700 - 800 Strong

Rationale: The characteristic stretches of the aromatic C-H bonds and the pyridazine ring will

be present. The most prominent peaks will be the strong, sharp absorptions corresponding to

the symmetric and asymmetric stretching vibrations of the sulfonyl group. The C-Cl stretch

will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using

an Attenuated Total Reflectance (ATR) accessory.

Instrument Preparation: Ensure the ATR crystal is clean.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.
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Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum
For 3-Chloro-6-(methylsulfonyl)pyridazine, Electron Ionization (EI) would be a suitable

ionization method.

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 192. The presence of

chlorine will result in a characteristic M+2 peak at m/z 194 with an intensity of approximately

one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Fragmentation Pathways:

Loss of the methyl group (•CH₃) from the molecular ion to give a fragment at m/z 177.

Loss of the sulfonyl group (•SO₂CH₃) to yield a fragment corresponding to 3-

chloropyridazine.

Cleavage of the pyridazine ring can lead to a variety of smaller fragments.

Experimental Protocol for MS Data Acquisition
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Sample Introduction

Ionization

Mass Analysis

Detection

Introduce a dilute solution of the sample
(e.g., in methanol or acetonitrile)

via direct infusion or GC/LC

Employ Electron Ionization (EI)
or Electrospray Ionization (ESI)

Separate ions based on m/z ratio
(e.g., using a quadrupole or TOF analyzer)

Detect ions and generate the mass spectrum

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Chloro-6-(methylsulfonyl)pyridazine. While experimental data is not readily available in

public databases, the predicted NMR, IR, and MS spectra, along with the detailed experimental

protocols, offer a solid foundation for researchers working with this compound. The provided

methodologies are robust and widely applicable for the characterization of novel small

molecules in a drug discovery and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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